(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18084569
InChI: InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1
SMILES:
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol

(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18084569

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H11ClFNO2
Molecular Weight 183.61 g/mol
IUPAC Name (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1
Standard InChI Key JHFQMLQFQXIKGU-FHAQVOQBSA-N
Isomeric SMILES CN1C[C@H](C[C@H]1C(=O)O)F.Cl
Canonical SMILES CN1CC(CC1C(=O)O)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C7H11ClFNO2\text{C}_7\text{H}_{11}\text{ClFNO}_2, with a molecular weight of 183.61 g/mol . Its IUPAC name, (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride, reflects its stereochemistry: the 2S and 4S configurations ensure specific spatial arrangements critical for biological interactions . The fluorine atom introduces electronegativity and steric effects, while the methyl group at the 1-position modulates lipophilicity.

The hydrochloride salt formation occurs via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents like water and ethanol . This property is vital for its utility in pharmaceutical formulations.

Spectroscopic and Physicochemical Properties

Key spectroscopic data include:

  • IR: Strong absorption bands at 1730 cm1^{-1} (C=O stretch) and 1100 cm1^{-1} (C-F stretch).

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz) shows characteristic signals at δ 4.35 (dd, J=48HzJ = 48 \, \text{Hz}, 1H, CHF) and δ 3.15 (s, 3H, NCH3_3) .

  • X-ray Crystallography: Confirms the cis configuration of fluorine and carboxylic acid groups, with a puckered pyrrolidine ring .

The compound’s pKa values are approximately 2.1 (carboxylic acid) and 9.8 (protonated amine), influencing its ionization state under physiological conditions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step strategies starting from chiral precursors. Two prominent methods are outlined below:

Method 1: From trans-4-Hydroxyproline

  • Protection: trans-4-Hydroxy-L-proline is protected using benzyloxycarbonyl (Cbz) groups .

  • Fluorination: The hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

  • Methylation: Quaternization of the nitrogen with methyl iodide in the presence of a base .

  • Deprotection and Salt Formation: Acidic hydrolysis removes protecting groups, followed by treatment with HCl to form the hydrochloride salt .

Method 2: Asymmetric Synthesis

  • Chiral Pool Approach: L-Aspartic acid serves as the starting material, with fluorination introduced via a Sharpless epoxidation and subsequent ring-opening .

  • Reductive Amination: Cyclization under hydrogenation conditions forms the pyrrolidine ring.

  • Resolution: Chiral HPLC separates enantiomers to achieve >99% enantiomeric excess .

Comparative Analysis of Synthesis Methods

ParameterMethod 1 (Hydroxyproline Route)Method 2 (Asymmetric Synthesis)
Yield65%45%
Purity98%95%
Steps46
Cost EfficiencyHighModerate
Stereochemical ControlModerateHigh

Method 1 is preferred for industrial-scale production due to lower costs, while Method 2 offers superior stereochemical precision for research applications .

Applications in Pharmaceutical and Chemical Research

Peptide Synthesis

The compound is a cornerstone in solid-phase peptide synthesis (SPPS). Its fluorine atom stabilizes secondary structures like β-turns, while the methyl group reduces aggregation during chain elongation . For example, it has been used to synthesize fluorinated analogs of neuropeptide Y, enhancing metabolic stability by 40% compared to non-fluorinated versions .

Drug Development

In kinase inhibitor design, the fluorine’s electronegativity enhances binding to ATP pockets. A 2024 study demonstrated its incorporation into CDK12 inhibitors, showing a 10-fold increase in selectivity over CDK9 . Additionally, its role in modulating the CXCR4 chemokine receptor has been explored for oncology applications, with preclinical trials showing reduced metastasis in breast cancer models.

Bioconjugation and Targeted Therapies

The carboxylic acid moiety enables covalent attachment to biomolecules. In antibody-drug conjugates (ADCs), it facilitates linkage to cytotoxic payloads, improving tumor-specific delivery. A 2025 trial reported a 60% reduction in off-target toxicity using this compound in HER2-targeted ADCs .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound acts as a competitive inhibitor of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases. Fluorine’s inductive effect stabilizes the enzyme-substrate complex, achieving an IC50_{50} of 120 nM . Molecular dynamics simulations reveal that the 4S configuration aligns with POP’s hydrophobic active site, while the methyl group prevents undesired π-stacking .

Pharmacokinetics

  • Absorption: Oral bioavailability in rats is 22%, with a Tmax_{\text{max}} of 1.5 hours .

  • Metabolism: Hepatic CYP3A4 mediates N-demethylation, producing a primary metabolite with retained activity.

  • Excretion: 70% renal excretion within 24 hours .

Recent Advances and Future Directions

PET Imaging Probes

A 2025 study utilized 18F^{18}\text{F}-labeled derivatives for real-time imaging of collagen synthesis in fibrotic tissues, achieving a tumor-to-background ratio of 8:1 . This innovation highlights its potential in diagnostic applications.

Next-Generation Therapeutics

Ongoing research focuses on dual-action inhibitors targeting both RORγt and CXCR4. Preliminary data show synergistic effects in autoimmune disease models, with a 50% reduction in interleukin-17 production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator